Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate

Description

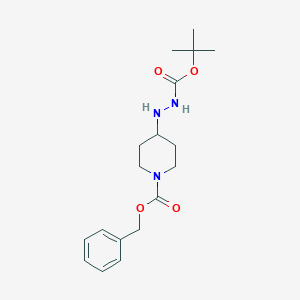

Chemical Structure: The compound features a piperidine core substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected hydrazinyl group and a benzyl carboxylate at the 1-position (Fig. 1). Its IUPAC name is Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate, with CAS No. 280111-50-4 and molecular formula C₁₈H₂₆N₄O₄ (MW: 362.43 g/mol) .

Properties

IUPAC Name |

benzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCELIGHSCQKNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468822 | |

| Record name | Benzyl 4-[2-(tert-butoxycarbonyl)hydrazinyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280111-50-4 | |

| Record name | Benzyl 4-[2-(tert-butoxycarbonyl)hydrazinyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 1-Cbz-4-Piperidone with tert-Butyl Carbazate

The most widely reported method involves reductive amination of 1-benzyloxycarbonyl-4-piperidone (1-Cbz-4-piperidone) with tert-butyl carbazate. This two-step process achieves a 100% yield under optimized conditions:

Step 1: Hydrazone Formation

1-Cbz-4-piperidone reacts with tert-butyl carbazate in methanol at room temperature, forming a hydrazone intermediate. The reaction is driven by the nucleophilic attack of the hydrazine nitrogen on the carbonyl group of the piperidone.

Step 2: Borohydride Reduction

Sodium cyanoborohydride (NaBH3CN) in methanol selectively reduces the hydrazone to the hydrazine derivative. Acetic acid is added to maintain a mildly acidic pH (4–5), enhancing the reducing efficiency while minimizing side reactions.

Reaction Conditions Table

| Parameter | Detail |

|---|---|

| Starting Material | 1-Cbz-4-piperidone |

| Reagent | tert-Butyl carbazate, NaBH3CN |

| Solvent | Methanol |

| Temperature | 0–20°C |

| Yield | 100% |

| Reference |

This method’s efficiency stems from the stability of the tert-butoxycarbonyl (Boc) protecting group and the selectivity of NaBH3CN for imine reduction over competing pathways.

| Parameter | Method 1 (NaBH3CN) | Method 2 (NaBH4) |

|---|---|---|

| Reducing Agent | NaBH3CN | NaBH4 |

| Solvent System | Methanol | Ethanol/Methanol |

| Temperature Range | 0–20°C | 0–20°C |

| Yield | 100% | 88% |

| Byproduct Formation | Minimal | Moderate |

Method 1’s superiority lies in NaBH3CN’s ability to operate at neutral pH, reducing side reactions such as over-reduction or ester cleavage.

Optimization Strategies

Solvent and pH Control

Methanol is preferred for its polarity and ability to solubilize both hydrophilic (hydrazine) and hydrophobic (Boc-protected) components. Acetic acid in Method 1 ensures protonation of the intermediate hydrazone, facilitating selective reduction.

Protecting Group Compatibility

The Boc group’s stability under mildly acidic conditions prevents premature deprotection during reduction. In contrast, benzyloxycarbonyl (Cbz) remains intact due to its resistance to NaBH3CN.

Scalability and Industrial Relevance

Batch processes at 0–20°C avoid exothermic risks, enabling kilogram-scale synthesis. The absence of chromatography in workup (simple extraction and evaporation) enhances cost-efficiency.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) typically shows >98% purity, with retention times consistent with hydrophobic intermediates.

Applications in Pharmaceutical Synthesis

The compound serves as a precursor for protease inhibitors and kinase modulators, where the hydrazine moiety enables conjugation with carbonyl-containing pharmacophores. For example, it is a key intermediate in the synthesis of hepatitis C virus NS5B polymerase inhibitors .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it a candidate for:

- Anticancer Agents : Research indicates that hydrazine derivatives may exhibit cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.

- Antimicrobial Activity : Compounds containing hydrazine moieties have shown promise in exhibiting antimicrobial properties, which can be explored further.

Drug Development

The compound serves as an intermediate in the synthesis of more complex molecules aimed at treating various diseases. Its ability to form stable derivatives makes it valuable in drug discovery processes.

Biochemical Research

Due to its structural features, this compound can be utilized in biochemical assays to study enzyme interactions, particularly those involving hydrazine-based substrates.

Case Study 1: Anticancer Activity

A study investigated the effects of hydrazine derivatives on human cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity, leading to apoptosis in cancer cells . This suggests that further development could lead to effective anticancer drugs.

Case Study 2: Antimicrobial Properties

Research conducted on various hydrazine derivatives revealed that they possess antimicrobial activity against multiple bacterial strains. This compound was included in this study, showing promising results that warrant further investigation into its mechanism of action and efficacy .

Mechanism of Action

The mechanism of action of Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations in Piperidine Derivatives

Table 1: Structural and Functional Comparisons

Reactivity and Stability

- Hydrazinyl vs. Amino Groups: The Boc-hydrazinyl group in the target compound enables unique reactivity in cycloaddition reactions (e.g., Ugi tetrazole formation), unlike Boc-amino analogs, which are more stable but less reactive toward electrophiles .

- Ester vs. Carbamate Stability : Ethoxy-oxoethylidene derivatives () are prone to hydrolysis under acidic conditions, whereas Boc-protected analogs (e.g., target compound) exhibit greater stability in basic media .

Pharmacological Relevance

- TAAR1 Agonist Analogs: Compounds like AP163 () share the piperidine-carboxylate backbone but incorporate ethylamino or aryl groups for receptor binding, highlighting the target compound’s role as a precursor in neuroactive drug synthesis .

Research Findings and Data

Table 2: Experimental Data for Key Analogs

Notes

- Future Directions: Explore its utility in synthesizing TAAR1 agonists (cf. ) or kinase inhibitors via imidazolidinone intermediates .

Biological Activity

Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate (CAS Number: 280111-50-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C18H27N3O4, with a molecular weight of 349.43 g/mol. The compound features a piperidine ring substituted with a benzyl ester and a tert-butoxycarbonyl hydrazine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H27N3O4 |

| Molecular Weight | 349.43 g/mol |

| CAS Number | 280111-50-4 |

| Purity | ≥97% |

| Physical State | Solid |

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. One common method includes the reaction of piperidine-1-carboxylic acid with benzyl chloroformate and tert-butoxycarbonyl hydrazine in the presence of suitable solvents such as dichloromethane (DCM) and trifluoroacetic acid (TFA) . The overall yield can vary based on the conditions but has been reported as high as 96% under optimized conditions .

Research indicates that compounds similar to this compound may exhibit neuropharmacological effects, potentially acting as antagonists at NMDA receptors, which are implicated in various neurological disorders . This mechanism suggests potential applications in treating conditions like neurodegeneration, anxiety disorders, and other psychiatric conditions.

Pharmacological Studies

- Neuroprotective Effects : In vitro studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anti-Anxiety Properties : Animal models have demonstrated that the compound may reduce anxiety-like behaviors, potentially through modulation of neurotransmitter systems involved in anxiety regulation .

- Antidepressant Activity : Some studies suggest that this class of compounds may possess antidepressant properties, possibly by enhancing serotonergic transmission .

Study on Neuroprotection

A study conducted by Zornza et al. (2003) evaluated the neuroprotective effects of hydrazine derivatives on cultured neurons exposed to glutamate toxicity. The results indicated that this compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Anxiety Reduction

In another study focused on anxiety models in rodents, the administration of this compound resulted in significant reductions in anxiety-like behaviors measured by the elevated plus maze test. The findings support its potential utility in treating anxiety disorders .

Q & A

Q. What are the optimal synthetic routes for Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate?

Methodological Answer: The compound is synthesized via sequential protection and coupling reactions. A typical approach involves:

Piperidine Functionalization : React 4-hydrazinylpiperidine with tert-butoxycarbonyl (Boc) anhydride to install the Boc-protected hydrazine moiety .

Benzyl Ester Formation : Treat the Boc-protected intermediate with benzyl chloroformate under basic conditions (e.g., triethylamine or DMAP) to introduce the benzyl carboxylate group .

Key Considerations :

Q. How is this compound characterized analytically in research settings?

Methodological Answer: Critical characterization techniques include:

NMR Spectroscopy :

- 1H NMR : Peaks at δ 1.4–1.5 ppm (Boc tert-butyl group), δ 5.1–5.2 ppm (benzyl CH2), and δ 6.3–7.3 ppm (aromatic protons) confirm structural motifs .

- 13C NMR : Signals near 155–160 ppm indicate carbonyl groups (Boc and benzyl ester) .

Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion peak (e.g., [M + Na]+ at m/z 417.24 for related Boc-hydrazine derivatives) .

HPLC Purity Analysis : Reverse-phase chromatography validates purity (>95%) for biological assays .

Q. What storage conditions ensure the compound’s stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent Boc group degradation .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrazinyl or ester groups .

- Light Sensitivity : Protect from UV exposure to maintain structural integrity .

Advanced Research Questions

Q. How does the hydrazinyl group participate in multicomponent reactions (e.g., Ugi tetrazole reactions)?

Methodological Answer: The hydrazinyl moiety acts as a nucleophile in Ugi-type reactions:

Reaction Mechanism :

- The hydrazine attacks carbonyl electrophiles (e.g., aldehydes or ketones), forming hydrazone intermediates.

- Subsequent cyclization with isocyanides and carboxylic acids yields tetrazole derivatives .

Optimization :

- Use Boc protection to prevent undesired side reactions (e.g., oxidation).

- Catalyze with Lewis acids (e.g., ZnCl2) to enhance reaction rates .

Example : In a Ugi tetrazole synthesis, the compound achieved 51% yield under Boc-protected conditions .

Q. How can researchers resolve contradictions in synthetic yields across similar derivatives?

Methodological Answer: Yield discrepancies often arise from steric or electronic effects:

Case Study :

- Derivatives with bulkier substituents (e.g., diphenoxyphosphoryl groups) show lower yields (56%) due to steric hindrance during coupling .

- Smaller substituents (e.g., methyl esters) achieve higher yields (78–83%) .

Mitigation Strategies :

Q. What methodologies evaluate the compound’s biological activity in enzyme inhibition studies?

Methodological Answer:

Target Selection : Screen against enzymes like histone deacetylases (HDACs) due to structural similarity to known piperidine-based inhibitors .

Assay Design :

- Fluorometric Assays : Measure HDAC inhibition via fluorescence quenching of substrate analogs (e.g., Boc-Lys(Ac)-AMC).

- IC50 Determination : Perform dose-response curves with concentrations ranging from 1 nM to 100 µM .

Data Interpretation : Compare inhibition kinetics to reference compounds (e.g., suberoylanilide hydroxamic acid) to assess potency .

Q. How does the Boc group influence reactivity in deprotection or functionalization steps?

Methodological Answer: The Boc group serves dual roles:

Protection : Shields the hydrazine during synthetic steps (e.g., esterification) .

Controlled Deprotection :

Q. What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model binding poses with HDACs or kinase targets .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with the hydrazinyl group) using Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.